3-(Azidocarbonyl)-2-methylpyridine
Description
3-(Azidocarbonyl)-2-methylpyridine is a pyridine derivative featuring a 2-methyl group and a 3-azidocarbonyl (CON₃) substituent. Its molecular formula is C₇H₆N₄O, with a molecular weight of 162.16 g/mol. The azide group confers unique reactivity, particularly in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and drug discovery .
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methylpyridine-3-carbonyl azide |
InChI |
InChI=1S/C7H6N4O/c1-5-6(3-2-4-9-5)7(12)10-11-8/h2-4H,1H3 |
InChI Key |
YVMHQBRHHYBZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 3-(Azidocarbonyl)-2-methylpyridine with key analogs:
*Estimated based on fluorobenzyl (C₆H₄F) addition.
Key Observations :
- The azidocarbonyl group increases molecular weight and polarity compared to acetyl or chloromethyl substituents. High polarity may reduce membrane permeability, as seen in 2-methylpyridine analogs with diminished MAO-B inhibition .
- The azide moiety enables bioorthogonal reactions, unlike acetyl or chloromethyl groups, which are more inert .
Computational and Spectroscopic Insights
- Such models could predict the title compound’s electronic properties, such as HOMO-LUMO gaps and electrostatic potentials .
- Spectroscopy : The azide group’s IR absorption (~2100 cm⁻¹) and NMR shifts (δ 7.5–8.5 ppm for pyridine protons) would distinguish it from acetyl or chloromethyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
